molecular formula C9H11BrO B1296878 1-(2-Bromoethyl)-2-methoxybenzene CAS No. 36449-75-9

1-(2-Bromoethyl)-2-methoxybenzene

Numéro de catalogue: B1296878
Numéro CAS: 36449-75-9
Poids moléculaire: 215.09 g/mol
Clé InChI: UIIJKBSUGZNVQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Bromoethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromoethyl group and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2-methoxybenzene can be synthesized through the bromination of 2-methoxyethylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromoethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromo group with a methoxy group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Major Products:

    Nucleophilic Substitution: Formation of 1-(2-Methoxyethyl)-2-methoxybenzene.

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 1-(2-Ethyl)-2-methoxybenzene.

Applications De Recherche Scientifique

Synthetic Routes

1-(2-Bromoethyl)-2-methoxybenzene can be synthesized through several methods:

  • Bromination of 2-Methoxyethylbenzene : This involves using bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions to ensure selective bromination at the ethyl position.
  • Industrial Methods : Continuous flow processes are often employed for large-scale production, optimizing yield and efficiency through the use of catalysts and specific reaction conditions .

Chemical Reactivity

The compound exhibits various chemical reactions, including:

  • Nucleophilic Substitution : The bromo group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The bromo group can be reduced to form the corresponding ethyl derivative .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various substitution reactions, making it valuable for creating diverse chemical structures .

Pharmaceutical Research

The compound has shown potential in developing drug candidates, particularly in:

  • Antimicrobial Agents : Preliminary studies suggest its antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.
  • Anticancer Agents : Its ability to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6) positions it as a candidate for studying drug-drug interactions and safety profiles in pharmacology .

Cytochrome P450 Inhibition

This compound exhibits significant inhibitory activity against cytochrome P450 enzymes. This inhibition can alter the metabolism of co-administered drugs, potentially leading to increased plasma concentrations of these drugs. This characteristic necessitates careful consideration in therapeutic applications involving polypharmacy .

Mécanisme D'action

The mechanism of action of 1-(2-Bromoethyl)-2-methoxybenzene involves its reactivity as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to participate in various substitution reactions, where it can form covalent bonds with nucleophiles. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions.

Comparaison Avec Des Composés Similaires

    1-(2-Bromoethyl)benzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Bromoethyl methyl ether: Contains an ether group instead of a benzene ring, leading to different reactivity and applications.

    1-(2-Bromoethyl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position, affecting its chemical properties and reactivity.

Activité Biologique

1-(2-Bromoethyl)-2-methoxybenzene, also known by its CAS number 36449-75-9, is an organic compound that has garnered attention due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article reviews the compound's biological properties, mechanisms of action, and potential implications in pharmacology and medicinal chemistry.

This compound is characterized by the following molecular features:

  • Molecular Formula : C_10H_11BrO
  • Molecular Weight : 215.09 g/mol
  • Log P (Partition Coefficient) : Ranges from 2.41 to 3.4, indicating moderate lipophilicity which facilitates its permeability across biological membranes.

Cytochrome P450 Inhibition

The compound exhibits notable inhibitory activity against cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. This characteristic positions this compound as a potential candidate for further studies in drug-drug interactions and safety profiles.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited. Further research is necessary to elucidate its spectrum of activity and mechanisms involved.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of cytochrome P450 enzymes. By binding to the active sites of these enzymes, it disrupts normal metabolic processes, which can lead to increased concentrations of certain drugs in the bloodstream. This property necessitates careful consideration in therapeutic applications where polypharmacy is common.

Study on Drug Interactions

A study focused on the interaction between this compound and other pharmaceuticals highlighted significant alterations in drug metabolism rates when co-administered with CYP1A2 substrates. The findings indicated a substantial increase in plasma levels of drugs metabolized by this enzyme, suggesting potential clinical implications for patients on multiple medications.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess the unique biological activity of this compound. The following table summarizes key structural analogs and their similarity indices:

Compound NameCAS NumberSimilarity Index
3-(2-Methoxyphenyl)propan-1-ol10493-37-50.83
4-Bromo-2-ethyl-1-methoxybenzene33839-11-10.80
5-(2-Bromoethyl)-2,3-dihydrobenzofuran127264-14-60.91
1-(Bromomethyl)-3,5-dimethoxybenzene877-88-30.76
1-(Benzyloxy)-3-(bromomethyl)benzene1700-31-80.77

This comparison illustrates the distinctiveness of this compound, particularly regarding its reactivity and potential therapeutic applications.

Propriétés

IUPAC Name

1-(2-bromoethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJKBSUGZNVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342053
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36449-75-9
Record name 2-Methoxyphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxyphenethyl alcohol (500 mg) and carbon tetrabromide (1.53 g) in anhydrous dichloromethane (10 mL) was stirred at 0° C. under a nitrogen atmosphere. After adding triphenylphosphine (1.03 g) portionwise, the reaction mixture was stirred for an hour under the same condition. The reaction mixture was evaporated in vacuo and the residue was subjected to a silica gel column chromatography eluting with n-hexane only and then a mixture of n-hexane and ethyl acetate (40:1 to 20:1) to give 2-methoxyphenethyl bromide (661 mg) as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-methoxyphenethyl alcohol (5.0 g, 32.6 mmol) in 40 ml of CH2Cl2 was added dimethylaminopyridine (DMAP) (10 mg), Et3N (11.4 ml, 81.8 mmol) and MsCl (5.05 ml, 65.2 mmol) at 0° C. After 1 h, the reaction mixture was poured into hexane and it was washed with NaHCO3 (2×), water and dried with MgSO4. Upon removal of solvents, the residue was dissolved in 50 ml of acetone and to the solution was added LiBr (11.34 g, 130.6 mmol). After the solution was heated at reflux for 16 h, it was poured into ether and washed with water, dried with MgSO4, filtered and dried to afford 2-methoxyphenethyl bromide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.05 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
11.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of triethylsilane (34.9 g, 0.3 mol), TFA (96 mL) and 2-bromo-1-(2-methoxy-phenyl)-ethanone (6.9 g, 30 mmol) is stirred at rt for 30 min before it is poured onto an ice/water mixture (600 mL). The mixture is neutralised by adding 2 N aq. NaOH and sat. aq. NaHCO3 (200 mL), and is extracted with DCM (2×200 mL). The combined organic extracts are dried over Na2SO4, filtered and evaporated. The obtained residue is purified by chromatography on silica gel (TBME:EA 40:1) to give 1-(2-bromo-ethyl)-2-methoxy-benzene (4.50 g) as a colourless liquid. LC: tR=1.00 min.
Quantity
34.9 g
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Bromoethyl)-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethyl)-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethyl)-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-2-methoxybenzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.